(2-Nitrophenyl)(phenyl)methanol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

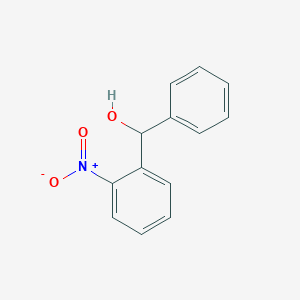

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-nitrophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHHQWUKHCUKLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339366 | |

| Record name | (2-Nitrophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-12-5 | |

| Record name | (2-Nitrophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Nitroaromatic Compounds in Synthetic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (–NO₂) attached to an aromatic ring, are a cornerstone of modern synthetic chemistry. nih.govnumberanalytics.com The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution and deactivating it towards electrophilic aromatic substitution. nih.govwikipedia.org This property is harnessed in the synthesis of a vast array of industrial and pharmaceutical products.

The versatility of the nitro group is a key aspect of its importance. It can be readily reduced to an amino group (–NH₂), providing a gateway to the synthesis of anilines, which are crucial intermediates for dyes, polymers, and a multitude of pharmaceuticals. numberanalytics.comcommonorganicchemistry.com Furthermore, the nitro group itself is an important functional group in various applications, including the production of explosives and as a key component in certain agrochemicals and bioactive molecules. nih.govnumberanalytics.com The synthesis of nitroaromatic compounds is typically achieved through nitration, often using a mixture of nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺). wikipedia.org

Role of Substituted Benzylic Alcohols As Key Synthetic Intermediates

Substituted benzylic alcohols, which feature a hydroxyl group attached to a carbon atom that is bonded to a benzene (B151609) ring, are pivotal intermediates in organic synthesis. nih.govorganic-chemistry.org Their utility stems from the reactivity of the hydroxyl group, which can undergo a variety of transformations, including oxidation to aldehydes or ketones, esterification, and conversion to benzylic halides, making them valuable precursors for a wide range of organic molecules. organic-chemistry.orgmdpi.com

In the pharmaceutical industry, the benzylic alcohol motif is found in the core structure of numerous drugs. researchgate.net For instance, benzhydrols (diphenylmethanols) are precursors to pharmaceuticals like the antihistamine diphenhydramine. researchgate.net The synthesis of substituted benzylic alcohols can be achieved through several methods, including the reduction of corresponding ketones or aldehydes, and the addition of organometallic reagents (like Grignard or organolithium reagents) to carbonyl compounds. organic-chemistry.orgwiley-vch.de The stereoselective synthesis of chiral benzylic alcohols is of particular importance in the preparation of enantiomerically pure pharmaceuticals. organic-chemistry.org

Historical Context of 2 Nitrophenyl Phenyl Methanol Derivatives in Academic Research

The academic interest in (2-Nitrophenyl)(phenyl)methanol and its derivatives has evolved over time, with a notable focus on their potential biological activity. A significant area of research emerged from studies investigating inhibitors of the PqsD enzyme in Pseudomonas aeruginosa. rsc.org This enzyme is a key component in the biosynthesis of signal molecules involved in bacterial cell-to-cell communication, a process known as quorum sensing.

In a 2014 study, researchers synthesized a series of (2-nitrophenyl)methanol derivatives and evaluated their ability to inhibit PqsD. rsc.org This work built upon earlier findings that identified compounds with this scaffold as promising leads for interfering with bacterial communication, which is a potential strategy for developing novel antibacterial agents. The synthesis of these derivatives often involved the reaction of a Grignard reagent, generated from an ortho-substituted nitrobenzene (B124822), with an appropriate aldehyde. rsc.org This research highlighted the potential of the (2-nitrophenyl)methanol framework as a scaffold for the design of new therapeutic agents.

Overview of Research Trajectories for 2 Nitrophenyl Phenyl Methanol

Classic Approaches to this compound

Traditional methods for the synthesis of this compound have heavily relied on the principles of organometallic chemistry, particularly the use of Grignard reagents and direct addition reactions. These foundational techniques offer reliable, albeit sometimes limited, pathways to the target molecule.

Grignard Reaction Pathways Utilizing 2-Nitrobenzaldehyde Precursors

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, this classic method involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide or phenylmagnesium chloride, with 2-nitrobenzaldehyde. smolecule.comchemguide.co.uk The nucleophilic carbon of the phenylmagnesium halide attacks the electrophilic carbonyl carbon of the 2-nitrobenzaldehyde. libretexts.org This addition step is followed by an acidic workup to protonate the resulting alkoxide, yielding the final secondary alcohol product. libretexts.org

The reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents are highly reactive towards water and other protic solvents. wikipedia.orgchemguide.co.uk The presence of moisture would lead to the quenching of the Grignard reagent, preventing the desired addition to the aldehyde. wikipedia.org

Direct Addition Reactions with Aldehyde Precursors and Organometallic Reagents

Beyond Grignard reagents, other organometallic compounds can be employed for the direct addition to aldehyde precursors to furnish this compound. smolecule.comalmerja.netlibretexts.org Organolithium reagents, for instance, behave as potent nucleophiles and readily add to carbonyl compounds. libretexts.org The fundamental mechanism mirrors that of the Grignard reaction, involving the nucleophilic attack of the organometallic species on the carbonyl carbon. youtube.com

The choice of the organometallic reagent and the specific reaction conditions can influence the outcome and efficiency of the synthesis. These direct addition reactions represent a fundamental and widely applicable strategy for constructing secondary alcohols from aldehydes. rsc.org

Advanced and Catalytic Synthetic Strategies

In the quest for greater efficiency, milder reaction conditions, and broader functional group tolerance, a range of advanced and catalytic methods have been developed for the synthesis of benzylic alcohols like this compound and its derivatives.

Palladium-Catalyzed Addition of Aryltriolborates to Aldehydes in the Synthesis of Benzylic Alcohols

A notable advancement involves the palladium-catalyzed 1,2-addition of aryl- and heteroarylboronic acids to aldehydes. organic-chemistry.orgacs.org This method provides a practical and efficient alternative to traditional organometallic additions, which often necessitate highly reactive reagents and stringent reaction conditions. organic-chemistry.org The reaction typically proceeds under mild conditions using a palladium catalyst, such as palladium(II) chloride, in the presence of a suitable ligand like tri(1-naphthyl)phosphine, and a base. organic-chemistry.orgacs.org

A key advantage of this methodology is its compatibility with a wide array of functional groups, including nitro, cyano, and chloro substituents. organic-chemistry.orgacs.org This tolerance allows for the synthesis of highly functionalized carbinol derivatives. Studies have shown that electron-withdrawing groups on the aldehyde can enhance reaction efficiency. organic-chemistry.org Some variations of this reaction utilize a palladium(0) complex with chloroform (B151607) as a catalyst. organic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes

| Aldehyde | Arylboronic Acid | Catalyst System | Yield (%) |

| Benzaldehyde | Phenylboronic Acid | PdCl2 / P(1-Nap)3 / K2CO3 | High |

| 4-Nitrobenzaldehyde | Phenylboronic Acid | PdCl2 / P(1-Nap)3 / K2CO3 | High |

| 4-Chlorobenzaldehyde | Phenylboronic Acid | PdCl2 / P(1-Nap)3 / K2CO3 | High |

Note: This table represents generalized findings from the literature and specific yields can vary based on precise reaction conditions.

Iodine-Magnesium Exchange Methodologies for Ortho-Substituted Nitroarenes

The preparation of Grignard reagents from nitro-substituted aryl halides can be challenging due to the reactivity of the nitro group. The iodine-magnesium exchange reaction offers a powerful solution to this problem, particularly for the synthesis of ortho-substituted nitroarenes. nih.govacs.orgresearchgate.net In this method, a nitro-substituted aryl iodide undergoes an exchange reaction with a Grignard reagent, typically phenylmagnesium chloride, to generate a nitro-containing arylmagnesium halide. acs.orgresearchgate.net

This exchange is particularly effective when the nitro group is positioned ortho to the iodine atom, as the nitro group is thought to stabilize the resulting Grignard reagent through chelation. researchgate.netharvard.edu These newly formed Grignard reagents exhibit good stability at low temperatures (below -40 °C) and can subsequently react with various electrophiles, such as aldehydes, to produce the desired alcohol products. acs.orgresearchgate.net For instance, reacting the Grignard reagent derived from 1-iodo-2-nitrobenzene (B31338) with benzaldehyde would yield this compound. rsc.org The use of "Turbo-Grignard" reagents, such as iPrMgCl•LiCl, can further enhance the efficiency of the halogen-magnesium exchange. researchgate.net

Ortho-Lithiation and Subsequent Reaction with Benzaldehyde for Related Scaffolds

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by an organolithium reagent, such as n-butyllithium or sec-butyllithium. wikipedia.orgsemanticscholar.org The DMG, which typically contains a heteroatom like oxygen or nitrogen, coordinates to the lithium, facilitating the deprotonation at the adjacent position. wikipedia.org

While direct ortho-lithiation of nitrobenzene (B124822) itself can be complicated, this strategy is highly effective for synthesizing related scaffolds. For example, the ortho-lithiation of a protected aniline, such as a Boc-protected aniline, followed by reaction with benzaldehyde, provides a route to (2-aminophenyl)(phenyl)methanol derivatives. rsc.org Similarly, other directing groups can be employed to achieve ortho-lithiation and subsequent reaction with electrophiles to generate a variety of substituted aromatic compounds. semanticscholar.orgwikipedia.org The choice of the directing group and the organolithium base is crucial for achieving high selectivity and yield. uwindsor.ca

Tandem Oxidation-Nitration Processes for Related Nitrophenyl Carbonyls

The synthesis of nitrophenyl carbonyl compounds, which are structurally related to this compound, can be efficiently achieved through tandem oxidation-nitration reactions. A one-pot procedure has been developed for synthesizing 4-substituted 3-nitrophenyl carbonyl compounds directly from benzyl (B1604629) alcohols. researchgate.net This method utilizes stable and commercially available reagents to achieve good yields under mild conditions. researchgate.net

The reaction mechanism is believed to involve the initial oxidation of the hydroxymethyl group of the benzyl alcohol to a carbonyl group, facilitated by nitric acid. researchgate.net This fast oxidation step is crucial as it directs the subsequent electrophilic substitution. The newly formed carbonyl group acts as a meta-director, guiding the nitration to the position meta to it and para to the existing substituent on the aromatic ring. researchgate.net A key requirement for the substrate is the presence of a mesomeric donor substituent at the para-position relative to the hydroxymethyl group. researchgate.net For instance, treating 4-methylbenzyl alcohol with a mixture of nitric and sulfuric acids at room temperature can yield the corresponding 4-methyl-3-nitrobenzaldehyde. researchgate.net

Synthesis of Key Structural Analogs and Derivatives of this compound

The versatility of the this compound scaffold allows for the synthesis of a wide array of structural analogs and derivatives. These modifications are crucial for structure-activity relationship studies and for fine-tuning the molecule's properties.

Introduction of Substituents on the Nitrophenyl Moiety

A primary method for introducing substituents onto the nitrophenyl ring of this compound involves the use of organometallic reagents. A general and effective approach is the iodine-magnesium exchange reaction on functionalized o-nitroaryl iodides to generate o-nitroarylmagnesium halides. wiley-vch.de These Grignard reagents can then react with aldehydes, such as benzaldehyde, to yield the desired substituted diaryl methanols. wiley-vch.dersc.org

This method allows for the introduction of a variety of functional groups onto the nitrophenyl moiety. For example, starting from 1-iodo-4-methoxy-2-nitrobenzene, the corresponding Grignard reagent can be formed and subsequently reacted with benzaldehyde to produce (4-methoxy-2-nitrophenyl)(phenyl)methanol in good yield. wiley-vch.de Similarly, iodo, and additional nitro groups can be introduced. wiley-vch.de The reaction is typically fast, often completing within half an hour, and purification is achieved through flash chromatography. wiley-vch.de

| Starting Material | Substituent on Nitrophenyl Ring | Product | Yield (%) |

|---|---|---|---|

| 2-Iodonitrobenzene | H | This compound | 87 |

| 1-Iodo-4-methoxy-2-nitrobenzene | 4-Methoxy | (4-Methoxy-2-nitrophenyl)(phenyl)methanol | 72 |

| 2,4-Dinitro-iodobenzene | 4-Nitro | (2,4-Dinitrophenyl)(phenyl)methanol | 81 |

| 2,5-Diiodo-nitrobenzene | 4-Iodo | (4-Iodo-2-nitrophenyl)(phenyl)methanol | 86 |

Synthesis of Thiophene-Substituted and Alkyl-Substituted (2-Nitrophenyl)methanol Derivatives

The synthesis of analogs where the phenyl group is replaced by a thiophene (B33073) ring or where alkyl substituents are present expands the chemical space of (2-nitrophenyl)methanol derivatives.

Thiophene-Substituted Derivatives: The preparation of thiophene-containing analogs often involves coupling reactions. For instance, Suzuki-Miyaura coupling can be used to synthesize 2-(2-nitrophenyl)thiophene (B3370730) from appropriate starting materials. researchgate.net More broadly, the synthesis of substituted thiophenes can be achieved through various metal-catalyzed cross-coupling reactions or metal-free cyclization methods. nih.govorganic-chemistry.org These thiophene intermediates can then be subjected to reactions, such as lithiation followed by addition to an aldehyde, to generate the final carbinol structure. Nitro-substituted thiophene trimers, for example, are synthesized by first nitrating a thiophene monomer and then performing a carbon-carbon cross-coupling reaction. nih.gov

Alkyl-Substituted Derivatives: Alkyl-substituted analogs of (2-nitrophenyl)methanol can be synthesized by reacting a suitable organometallic reagent derived from a nitrophenyl halide with an alkyl aldehyde. researchgate.net For example, the Grignard reagent prepared from an ortho-iodonitrobenzene can be reacted with aldehydes like isobutyraldehyde (B47883) (R = i-Pr) or pivalaldehyde (R = t-Bu) to yield the corresponding α-alkyl-2-nitrobenzyl alcohols. researchgate.net Furthermore, compounds such as (4-methyl-2-nitrophenyl)methanol (B1423743) are commercially available or can be synthesized, serving as precursors for further reactions. rsc.orgnih.gov

Preparation of Amino-Substituted Analogs via Nitro Group Reduction

The conversion of the nitro group to an amino group is a fundamental transformation in the synthesis of this compound analogs, yielding (2-aminophenyl)(phenyl)methanol and its derivatives. This reduction is a critical step as the amino group is a key functional handle for further derivatization. rsc.orgjsynthchem.com

A variety of reducing agents and conditions can be employed for this transformation. The choice of reagent is crucial as it can affect the selectivity and yield of the reaction, especially in the presence of other reducible functional groups. wikipedia.orgresearchgate.net Common methods for the reduction of aromatic nitro compounds to the corresponding anilines include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.org

Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. wikipedia.orggoogle.com For example, iron powder in the presence of a halogen-containing aliphatic carboxylic acid like trichloroacetic or trifluoroacetic acid can effectively reduce the nitro group. google.com

Sodium Borohydride (B1222165) (NaBH₄): While NaBH₄ alone does not typically reduce nitro groups, its reactivity can be enhanced by using it in combination with catalysts like Ni(PPh₃)₄ or in specific solvent systems. jsynthchem.com

Other Reagents: Other effective reagents include sodium hydrosulfite, tin(II) chloride, and samarium diiodide. wikipedia.org

The reduction of the nitro group is a six-electron process that proceeds through nitroso and hydroxylamino intermediates. nih.gov In a specific synthetic route to (2-aminophenyl)(phenyl)methanol, the synthesis may start with a protected aniline, such as a Boc-protected derivative. Ortho-lithiation followed by reaction with benzaldehyde yields the protected alcohol, which is then deprotected to give the final amino alcohol. rsc.org This highlights that both direct reduction and synthetic strategies starting from an amino precursor are viable routes. rsc.org

Reactivity of the Hydroxyl Group

The hydroxyl (-OH) group in this compound is a primary site for several important chemical transformations. As a secondary benzylic alcohol, its reactivity is influenced by the electronic effects of both the phenyl and the 2-nitrophenyl substituents.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. Therefore, for substitution to occur, the hydroxyl group must first be converted into a better leaving group. This is a common strategy in organic synthesis for reactions involving alcohols. openstax.orglibretexts.org

One common method is the conversion of the alcohol to an alkyl halide. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen atom (Cl or Br). google.com For example, reacting this compound with thionyl chloride would yield (2-nitrophenyl)(phenyl)methyl chloride.

Another effective strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate, mesylate, or triflate. These are excellent leaving groups. For instance, reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would form (2-nitrophenyl)(phenyl)methyl tosylate. This tosylate can then readily undergo nucleophilic substitution with a wide range of nucleophiles. The substitution of tosylates on similar secondary alcohols has been shown to proceed with an inversion of stereochemical configuration. libretexts.org

Esterification and Other Acylation Reactions

The hydroxyl group of this compound can undergo esterification when reacted with a carboxylic acid or its derivative. In Fischer esterification, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst. A more common and efficient laboratory method involves acylation with an acyl halide or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct.

For example, the reaction of this compound with acetyl chloride in pyridine would yield the ester, (2-nitrophenyl)(phenyl)methyl acetate. The formation of sulfonate esters, as mentioned previously, is also a form of acylation at the oxygen atom. libretexts.org

Oxidation to Carbonyl Compounds (Ketones and Aldehydes)

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 2-nitrophenyl phenyl ketone. A variety of oxidizing agents can accomplish this transformation, and the choice of reagent can depend on the desired reaction conditions and substrate tolerance.

Classic methods include the use of chromium-based reagents. For instance, α-nitro alcohols can be effectively oxidized to α-nitro ketones using potassium dichromate (K₂Cr₂O₇) and sulfuric acid. nih.gov Another effective reagent for oxidizing benzylic alcohols is manganese dioxide (MnO₂). nih.gov Modern, milder methods are also widely used to avoid harsh acidic conditions and the use of heavy metals. These include the Swern oxidation (using oxalyl chloride and DMSO), the Dess-Martin periodinane (DMP), and catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a stoichiometric oxidant. organic-chemistry.orggoogle.com

Table 1: Selected Methods for the Oxidation of Secondary Alcohols to Ketones

| Reagent/System | Typical Conditions | Reference |

| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Aqueous solution, dropwise addition | nih.gov |

| Manganese Dioxide (MnO₂) | Reflux in a solvent like chloroform or dichloromethane | nih.gov |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) at room temperature | google.com |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Anhydrous, low temperature (-78 °C to rt) | organic-chemistry.org |

| TEMPO / NaOCl | Biphasic system (e.g., DCM/water) with a catalytic amount of TEMPO | organic-chemistry.org |

Transformations Involving the Nitro Aromatic Moiety

The ortho-nitro group imparts unique reactivity to the molecule, enabling transformations that lead to new functional groups and heterocyclic structures.

Catalytic Reduction of the Nitro Group to an Amino Group

The most common transformation of the nitro group is its reduction to a primary amine. This reaction converts this compound into (2-aminophenyl)(phenyl)methanol, a valuable synthetic intermediate. rsc.org This reduction is typically achieved through catalytic hydrogenation.

A variety of catalyst and reductant systems can be employed. Common methods include using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support like carbon (C). Chemical reducing agents are also highly effective. For example, a robust method involves using a catalyst of palladium on glass wool (Pd@GW) with sodium borohydride (NaBH₄) or dihydrogen as the reducing agent in an aqueous flow system at room temperature. nih.gov Metal-free reductions are also possible, such as using hydrazine (B178648) hydrate (B1144303) in the presence of activated carbon as a catalyst. google.com The reduction of aromatic nitro compounds can also be achieved using an organocatalyst in conjunction with NaBH₄. nih.gov

Table 2: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Typical Conditions | Product | Reference |

| Pd@GW, NaBH₄ or H₂ | Aqueous flow system, room temperature | Amine | nih.gov |

| Hydrazine hydrate, Activated Carbon | 0-100 °C | Amine | google.com |

| Phenyl(2-quinolyl)methanol, NaBH₄ | Thermal conditions (70–110 °C) | Amine or condensation products | nih.gov |

Reductive Cyclization Pathways in the Context of o-Nitrophenyl Alcohols

The proximity of the nitro group and the benzylic alcohol functionality in this compound allows for the possibility of reductive cyclization reactions. In these reactions, the nitro group is partially or fully reduced to an intermediate (e.g., nitroso, hydroxylamino, or amino group) which then reacts intramolecularly.

Functional Group Interconversions and Derivatization Strategies

The hydroxyl group of this compound serves as a key site for various functional group interconversions and derivatization strategies, enabling the synthesis of a diverse range of molecules.

The secondary benzylic alcohol functionality in this compound can be readily converted to esters and carbamates. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities to modify the parent molecule's properties.

Benzylic Carbamates: The synthesis of benzylic carbamates from this compound can be achieved through several standard methods. One common approach involves the reaction of the alcohol with an isocyanate in the presence of a suitable catalyst. Alternatively, the alcohol can be reacted with a carbamoyl (B1232498) chloride in the presence of a base to yield the corresponding carbamate. A general method for obtaining phenyl carbamates involves reacting a phenol (B47542) (or in this case, a benzylic alcohol) with a carbamoyl halide in the presence of a base. google.com

Benzylic Pivalates: The formation of a pivalate (B1233124) ester from this compound introduces a sterically bulky pivaloyl group, which can serve as a robust protecting group. This transformation is typically accomplished by reacting the alcohol with pivaloyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can significantly accelerate this acylation reaction.

Table 2: General Strategies for the Synthesis of Benzylic Carbamates and Pivalates

| Derivative | Reagents | General Conditions |

| Benzylic Carbamate | Isocyanate (R-N=C=O) | Catalytic base or heat |

| Carbamoyl chloride (R₂NCOCl) | Stoichiometric base (e.g., pyridine) | |

| Benzylic Pivalate | Pivaloyl chloride ((CH₃)₃CCOCl) | Base (e.g., pyridine, Et₃N), optional catalyst (DMAP) |

Secondary benzylic alcohols, such as this compound, can be utilized as alkylating agents for the selective N-alkylation of amines. This transformation typically proceeds under acidic conditions or through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution by the amine.

One common method for N-alkylation using a benzylic alcohol is the Mitsunobu reaction. This reaction involves the in-situ activation of the alcohol with a combination of a phosphine, such as triphenylphosphine (B44618), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting alkoxyphosphonium salt is then readily displaced by a primary or secondary amine to form the N-alkylated product.

Alternatively, the benzylic alcohol can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by an amine in a standard SN2 reaction. For instance, reaction with tosyl chloride in the presence of a base would yield the corresponding tosylate, a highly effective alkylating agent.

The choice of method for N-alkylation depends on the specific amine substrate and the desired reaction conditions. The Mitsunobu reaction offers mild conditions and is often suitable for sensitive substrates, while the conversion to a sulfonate ester followed by substitution is a more classical and robust approach.

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of this compound can be achieved through several routes, each characterized by distinct mechanistic principles. Understanding these pathways is crucial for optimizing reaction conditions and expanding the synthetic utility of this class of compounds.

Grignard Reaction Mechanisms and Intermediate Characterization

The archetypal synthesis of this compound involves the Grignard reaction, specifically the addition of phenylmagnesium bromide to 2-nitrobenzaldehyde. The mechanism is a classic example of nucleophilic addition to a carbonyl group. mt.commasterorganicchemistry.com The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the phenyl group nucleophilic. mt.commnstate.edu

The reaction proceeds through the following steps:

Nucleophilic Attack: The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This forms a new carbon-carbon bond and breaks the C=O pi bond, resulting in a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.com

Protonation: Subsequent workup with a mild acid protonates the alkoxide to yield the final product, this compound. mnstate.edu

However, the presence of the nitro group introduces potential mechanistic complexities. Reactions between Grignard reagents and nitroarenes can also proceed via a single-electron transfer (s.e.t.) mechanism. psu.edursc.org This alternative pathway involves the transfer of an electron from the Grignard reagent to the nitroarene, forming a radical anion and a radical cation. rsc.org While direct addition to the aldehyde is the primary pathway for forming the desired alcohol, the s.e.t. process can lead to side products, and its potential role is a subject of detailed mechanistic investigation. The relative reactivity of different Grignard reagents often provides evidence for an s.e.t. process. rsc.org

Pathways of Palladium-Catalyzed Additions

Palladium-catalyzed cross-coupling reactions represent a powerful alternative for forming the C-C bond in this compound precursors. The most common mechanistic paradigm is the Suzuki-Miyaura coupling, which would involve the reaction of a 2-nitrophenyl boronic acid with an aryl halide or vice-versa, catalyzed by a palladium(0) complex. youtube.com

The canonical catalytic cycle for these reactions involves three key elementary steps: youtube.comyoutube.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., bromobenzene), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. youtube.com

Transmetalation: The organoboronic acid reagent transfers its organic group to the palladium(II) complex, displacing the halide and forming a new diorganopalladium(II) species. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst. youtube.com

Recent research has also uncovered more complex mechanistic pathways. For instance, some cross-coupling reactions may proceed through a dual catalytic cycle involving two separate palladium centers. nih.gov Another alternative involves the initial formation of an anionic organopalladate(0) complex by transmetalation, which then undergoes oxidative addition—a reversal of the conventional sequence of elementary steps. nih.gov These advanced pathways offer solutions for challenging coupling reactions that are sluggish under traditional conditions. nih.gov

Detailed Studies on Iodine-Magnesium Exchange Reactions

A highly efficient and functional-group-tolerant method for preparing the necessary organometallic intermediate for this compound synthesis is the iodine-magnesium exchange. This reaction allows for the generation of 2-nitrophenylmagnesium chloride, which can then be trapped with an electrophile like benzaldehyde. wiley-vch.denih.gov

The mechanism involves treating an aryl iodide, such as 2-iodonitrobenzene, with a Grignard reagent like phenylmagnesium chloride (PhMgCl) at low temperatures. wiley-vch.de The I/Mg exchange is typically very rapid, often completing within minutes. wiley-vch.de A key finding is that the resulting ortho-nitro-substituted Grignard reagents exhibit excellent stability at temperatures below -40 °C, which is attributed to the chelation of the nitro group to the magnesium atom, preventing side reactions. researchgate.net These stabilized Grignard reagents react cleanly with various electrophiles to afford the desired products in high yields. wiley-vch.deresearchgate.net

| Starting Iodoarene | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 2-Iodonitrobenzene | Benzaldehyde | This compound | 87 |

| 1-Iodo-4-methoxy-2-nitrobenzene | Benzaldehyde | (4-Methoxy-2-nitrophenyl)(phenyl)methanol | 72 |

| 2,5-Diiodo-nitrobenzene | Benzaldehyde | (4-Iodo-2-nitrophenyl)(phenyl)methanol | 86 |

Mechanisms of Nitro Group Transformations

The nitro group in this compound is a versatile functional handle that can participate in a range of transformations, most notably reductive cyclizations to form N-heterocycles.

Reductive Cyclization Mechanisms

Reductive cyclization of ortho-substituted nitroarenes is a classic strategy for synthesizing heterocyclic compounds. While the prompt mentions the Meyer-Schuster rearrangement, this reaction is specific to the acid-catalyzed rearrangement of propargyl alcohols and is not directly applicable here. A more relevant transformation is the Cadogan reaction, which involves the reductive cyclization of o-nitrobiaryls or related structures to form carbazoles and other fused nitrogen heterocycles. researchgate.netscite.ai

The general mechanism for these cyclizations, often mediated by trivalent phosphorus reagents like triphenylphosphine (PPh₃), involves:

Deoxygenation: The nitro group is deoxygenated by the phosphine, proceeding through a nitroso intermediate to a highly reactive nitrene species.

Cyclization: The electrophilic nitrene intermediate then undergoes intramolecular cyclization by attacking a nearby aromatic ring to form a new five- or six-membered heterocyclic ring. researchgate.net

Alternative methods employ transition metal catalysis. For example, a palladium/phenanthroline system can catalyze the reductive cyclization of o-nitrobiphenyls using phenyl formate (B1220265) as a surrogate for toxic carbon monoxide gas. unimi.it In this process, the base-catalyzed decomposition of phenyl formate generates CO in situ, which then acts as the reductant in the palladium-catalyzed cycle. unimi.it Other approaches utilize simple and green reagents like zinc powder in water to achieve similar tandem reductive cyclizations. rsc.org

Photoredox Catalysis in Secondary Benzylic Alcohol Synthesis

Modern synthetic methods have leveraged photoredox catalysis to achieve the direct synthesis of secondary benzylic alcohols, providing a mild and step-economical alternative to traditional organometallic additions or ketone reductions. nih.govnih.gov One prominent strategy employs a dual photoredox/nickel catalytic system. nih.gov

The proposed mechanism for this transformation is as follows:

Photocatalyst Excitation: A photocatalyst (e.g., an Iridium complex) absorbs visible light and is promoted to an excited state, becoming a potent single-electron oxidant. nih.govyoutube.com

Radical Generation: The excited photocatalyst oxidizes a suitable precursor, such as an α-hydroxyalkyltrifluoroborate, via single-electron transfer (SET) to generate an α-hydroxyalkyl radical. nih.gov

Nickel Catalytic Cycle: This radical is then captured by a nickel(0) or nickel(I) complex. The resulting organonickel species undergoes oxidative addition with an aryl halide. Subsequent reductive elimination from a high-valent nickel intermediate (e.g., Ni(III)) forms the C-C bond of the final secondary benzylic alcohol product and regenerates a lower-valent nickel species that continues the catalytic cycle. nih.govyoutube.com

This dual catalytic approach merges the ability of photoredox catalysis to generate open-shell intermediates under mild conditions with the power of transition metal catalysis to forge challenging C-C bonds, demonstrating high functional group tolerance. nih.govyoutube.com

Mechanistic Insights into Biological Interactions

The biological activity of this compound and its derivatives has been a subject of significant scientific inquiry, particularly concerning their potential as inhibitors of bacterial communication systems. Mechanistic studies have provided valuable insights into how these compounds interact with specific molecular targets, revealing a nuanced and potent mode of action.

Tight-Binding Mode of Action with Target Enzymes

Research has demonstrated that derivatives of (2-nitrophenyl)methanol can act as potent inhibitors of PqsD, a key enzyme in the biosynthesis of signal molecules used in the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa. rsc.org A notable characteristic of this inhibition is its tight-binding nature. rsc.org

Tight-binding inhibition occurs when the inhibitor binds to the enzyme with very high affinity, resulting in a dissociation constant (Kᵢ) that is in a similar range to the enzyme concentration used in the assay. basicmedicalkey.comnih.gov This type of inhibition is often characterized by a time-dependent onset, where the inhibitory effect increases over a period of pre-incubation with the enzyme. rsc.org

In the case of (2-nitrophenyl)methanol derivatives, studies have shown a slow, non-covalent, and reversible interaction with the PqsD enzyme. rsc.org The onset of inhibition for some of the most promising compounds was observed to level off after a pre-incubation period of approximately 20 minutes, indicating the time required to achieve a steady-state of enzyme-inhibitor complex formation. rsc.org This behavior is a hallmark of a tight-binding mechanism, distinguishing it from classical, rapid-equilibrium inhibition. The potency of these inhibitors is significant, with some derivatives exhibiting strong in vitro activity against recombinant PqsD. rsc.org

The following table summarizes the inhibitory activity of selected (2-nitrophenyl)methanol derivatives against the PqsD enzyme, illustrating the structure-activity relationship and the impact of different substituents on potency.

| Compound | Substituent at the ortho position | In Vitro Potency (IC₅₀) |

| 3 | Nitro group | Potent |

| 8 | Amino group | Inactive |

This table is illustrative and based on findings that modifications to the (2-nitrophenyl)methanol scaffold significantly impact its inhibitory activity. rsc.org

Biological and Biomedical Research Applications

Inhibition of Quorum Sensing in Bacterial Pathogens

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including the formation of biofilms and the production of virulence factors. Disrupting this communication system is a promising strategy for developing new anti-infective therapies. (2-Nitrophenyl)(phenyl)methanol and its derivatives have shown considerable potential in this area.

This compound as an Inhibitor of PqsD in Pseudomonas aeruginosa

Research has identified this compound as a potent inhibitor of the enzyme PqsD in Pseudomonas aeruginosa. researchgate.netresearchgate.net PqsD is a key enzyme in the biosynthesis of quinolone signal molecules, which are crucial for QS in this opportunistic human pathogen. researchgate.netresearchgate.net The enzyme catalyzes the condensation of anthraniloyl-coenzyme A (CoA) with malonyl-CoA, a critical step in the production of 2-heptyl-4-quinolone (HHQ), the precursor to the Pseudomonas quinolone signal (PQS). researchgate.netnih.govfrontiersin.org By inhibiting PqsD, this compound effectively blocks the production of these essential signaling molecules. researchgate.netnih.gov

Disruption of Biofilm Formation and Bacterial Communication

A significant consequence of PqsD inhibition by this compound is the disruption of biofilm formation. smolecule.comnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. By interfering with the QS system that governs biofilm development, this compound can render the bacteria more susceptible to conventional treatments. nih.gov The inhibition of signal molecule production directly impacts the ability of the bacteria to communicate and coordinate the formation of these resilient structures. researchgate.net

Impact on Signal Molecule (HHQ and PQS) Biosynthesis

Studies have demonstrated that this compound and its derivatives significantly reduce the cellular levels of both HHQ and its downstream product, PQS. researchgate.netnih.gov HHQ is the direct precursor to PQS, and both are integral to the pqs QS system in P. aeruginosa. nih.govcam.ac.uk The inhibition of PqsD by this compound directly curtails the synthesis of HHQ, and consequently, the production of PQS is also diminished. researchgate.netnih.gov This disruption of the signaling cascade is a primary mechanism through which the compound exerts its anti-virulence effects.

Potential as Anti-Infective Agents for Biofilm-Related Infections

The ability of this compound to inhibit PqsD and disrupt biofilm formation highlights its potential as a novel anti-infective agent. researchgate.netsmolecule.com Unlike traditional antibiotics that aim to kill bacteria, this compound acts as an anti-virulence agent by quenching the QS system. This approach may exert less selective pressure for the development of resistance. Consequently, this compound and its derivatives are being explored as a promising therapeutic strategy for treating biofilm-related infections caused by P. aeruginosa. researchgate.netcam.ac.uk

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

To enhance the therapeutic potential of this compound, researchers have conducted structure-activity relationship (SAR) studies. These investigations aim to understand how modifications to the chemical structure of the compound affect its inhibitory potency against PqsD.

Impact of Substituents on Inhibitory Potency (e.g., Methyl, Methoxy, Chloro, Dinitrophenyl)

SAR studies have revealed that the nature and position of substituents on the phenyl rings of the this compound scaffold significantly influence its inhibitory activity. rsc.orgrsc.org For instance, the introduction of different functional groups, such as methyl, methoxy, and chloro groups, at various positions has been systematically evaluated to identify derivatives with improved efficacy. rsc.org

Evaluation of Nitro Group Essentiality and Alternative Replacements (e.g., Amino Group)

The biological activity of this compound derivatives as PqsD inhibitors is critically dependent on the presence and position of the nitro group. rsc.org Studies have demonstrated that the ortho-nitro group is essential for the compound's inhibitory potency. rsc.org

When the nitro group was replaced with other functionalities, a significant loss of activity was observed. For instance, the substitution of the ortho-nitro group with an amino group, creating (2-Aminophenyl)(phenyl)methanol, resulted in an inactive compound. rsc.org This is noteworthy because the amino-containing compound is analogous to anthraniloyl-CoA, a natural substrate that served as a template for the inhibitor's design. rsc.org

Furthermore, shifting the nitro group to the meta or para positions on the phenyl ring also completely abolished the inhibitory activity. rsc.org Other replacements, including electron-withdrawing groups like trifluoromethyl and nitrile, or potential hydrogen bond acceptors like carboxylates, failed to restore the activity, highlighting the unique and essential role of the ortho-nitro group. rsc.org

Table 1: Effect of Functional Group Replacement on PqsD Inhibitory Activity

This interactive table summarizes the inhibitory activity of this compound derivatives where the ortho-nitro group is replaced by other functional groups.

| Compound Name | Functional Group at Ortho Position | Inhibitory Activity |

| This compound | Nitro (-NO₂) | Active |

| (2-Aminophenyl)(phenyl)methanol | Amino (-NH₂) | Inactive |

| (3-Nitrophenyl)(phenyl)methanol | Nitro (-NO₂) at meta | Inactive |

| (4-Nitrophenyl)(phenyl)methanol | Nitro (-NO₂) at para | Inactive |

| (2-(Trifluoromethyl)phenyl)(phenyl)methanol | Trifluoromethyl (-CF₃) | Inactive |

| 2-(Hydroxy(phenyl)methyl)benzonitrile | Nitrile (-CN) | Inactive |

| 2-(Hydroxy(phenyl)methyl)benzoic acid | Carboxylate (-COOH) | Inactive |

Correlation of In Vitro Potency with In Cellulo Activity

A crucial aspect of drug development is understanding how the potency of a compound in a controlled laboratory test (in vitro) translates to its effectiveness within a living organism or cell (in cellulo). For this compound derivatives, researchers have worked to correlate the in vitro data with the effects observed in cellular assays. rsc.org

Studies have evaluated a comprehensive series of these derivatives for their in vitro potency against the recombinant PqsD enzyme and their effect on the production of the signal molecules HHQ (2-heptyl-4-quinolone) and PQS (2-heptyl-3-hydroxy-4-quinolone) in P. aeruginosa cultures. nih.gov This research led to the identification of derivatives with improved in cellulo efficacy while maintaining a low molecular weight. rsc.org These optimized, fragment-like molecules hold potential for further development through a fragment growing approach. rsc.org The gathered data allows for the establishment of a structure-activity relationship that can guide the design of more effective inhibitors. nih.gov

Design and Evaluation of Fluorescent Inhibitors for Enzyme-Target Visualization

The knowledge gained from structure-activity relationship studies has been instrumental in the design of fluorescent inhibitors. nih.gov These specialized molecules are valuable tools for investigating enzyme-inhibitor interactions and for visualizing the target enzyme within cells. rsc.org

By understanding which parts of the this compound scaffold are essential for activity, researchers can attach a fluorescent tag to non-essential positions without compromising the compound's binding to the target. A fluorescein (B123965) derivative of a (2-aminophenyl)(phenyl)methanol analogue was synthesized for this purpose. rsc.org Such fluorescent probes can provide direct visual evidence of the inhibitor's localization and interaction with its target enzyme, PqsD, inside the bacterial cell. nih.govrsc.org

Assessment of Potential Toxicological Profiles

The toxicological profile of a potential therapeutic agent is a critical consideration. For nitroaromatic compounds, mutagenicity is a particular concern.

Mutagenicity Testing (e.g., Ames Salmonella Assays)

The Ames test, a bacterial reverse mutation assay using Salmonella strains, is a standard method for assessing the mutagenic potential of chemical compounds. nih.gov The nitro group can be considered both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity). nih.gov

In the context of the this compound scaffold, an initial toxicity study showed promising results, with no toxic effects observed against human THP-1 macrophage cells at a concentration of 250 µM for a key derivative. rsc.org Furthermore, specific mutagenicity testing using the Ames test was conducted for selected PqsD inhibitors from this chemical class. rsc.org While detailed results for the parent compound are not extensively published in the provided sources, the testing of related compounds is a standard part of the development process. For instance, the related compound NPO (2'-(4-nitro-phenoxy)oxirane) was found to be mutagenic in Salmonella typhimurium TA1535. nih.gov The sensitivity of the OECD-aligned Ames test is considered crucial for detecting the mutagenicity of such compounds. nih.gov

Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. This analysis is crucial for structure-based drug design and understanding a compound's potential biological activity.

Prediction of Binding Modes and Affinities with Biological Targets

(2-Nitrophenyl)(phenyl)methanol and its derivatives have been identified as promising inhibitors of PqsD, a key enzyme in the quorum-sensing (QS) pathway of the bacterium Pseudomonas aeruginosa. researchgate.netrsc.org Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. researchgate.netrsc.org Inhibiting the PqsD enzyme is an attractive strategy for developing anti-infective agents that disarm the pathogen rather than killing it, which may reduce the pressure for developing resistance. researchgate.netrsc.org

Molecular docking studies have been instrumental in elucidating how these compounds interact with the PqsD active site. rsc.org The tetrahedral geometry of the central carbon in this compound allows it to act as a transition-state analogue, leading to tight binding. researchgate.net Docking simulations predict that the molecule positions itself within the enzyme's active site, with specific orientations of the nitro and hydroxyl groups being critical for binding. rsc.org For example, derivatives of the this compound scaffold have shown potent inhibition of the PqsD enzyme with IC50 values in the low micromolar range. researchgate.net

Table 1: Molecular Docking and Inhibition Data for this compound Derivatives against PqsD

| Compound Class | Biological Target | Key Findings | Reported IC50 Values |

| (2-Nitrophenyl)methanol Derivatives | PqsD (Pseudomonas aeruginosa) | Act as inhibitors by binding to the enzyme active site. researchgate.netrsc.org | 3.2 µM to 7.9 µM for optimized derivatives. researchgate.net |

This interactive table summarizes key findings from molecular docking and inhibition studies.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties and geometric structure of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, energy, and reactivity of molecules. For this compound, DFT calculations can determine key quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net

In related nitroaromatic compounds, DFT studies have shown that the nitro group (–NO2) acts as a strong electron-withdrawing group, significantly influencing the electron distribution across the aromatic ring and the rest of the molecule. This creates electrophilic sites that can be crucial for molecular interactions and reactivity. The distribution of electrostatic potential on the molecule's surface, which can also be calculated via DFT, highlights the regions prone to nucleophilic or electrophilic attack. Recent theoretical studies on similar molecules have utilized methods like B3LYP to estimate quantum chemical reactivity descriptors and predict electronic absorption spectra using Time-Dependent DFT (TD-DFT). researchgate.net

Conformation Analysis and Conformational Landscapes

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. This compound has rotational freedom around the single bonds connecting the phenyl and nitrophenyl rings to the central methanolic carbon. This allows it to adopt various spatial arrangements.

Conformational analysis, often performed using quantum chemical methods, aims to identify the most stable, low-energy conformers and the energy barriers for converting between them. By systematically rotating the dihedral angles and calculating the corresponding energy, a conformational landscape or potential energy surface can be constructed. The global minimum on this surface represents the most stable conformation of the molecule. Understanding the preferred conformations is essential, as only specific shapes may fit effectively into a biological target's binding site. Crystallographic studies of similar compounds, like (2-Methyl-3-nitrophenyl)methanol, reveal the solid-state conformation and intermolecular interactions, such as hydrogen bonds, which can also be explored computationally in the gas phase or in solution. nih.gov

Theoretical Mechanistic Investigations of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For nitroaromatic compounds, potential reactions include the reduction of the nitro group or oxidation of the alcohol. Theoretical studies on related molecules, such as nitrotoluenes, have used DFT to map the potential energy surfaces for various reaction pathways, including isomerization of the nitro group (–NO2 to –ONO) and dissociation of the C–NO2 bond. rsc.org

By calculating the energies of reactants, products, and the high-energy transition states that connect them, chemists can determine activation barriers. rsc.org These barriers dictate the kinetics of a reaction. For this compound, theoretical investigations could explore, for example, the mechanism of its reduction to (2-Aminophenyl)(phenyl)methanol. Such studies would identify the most energetically favorable pathway, providing insights that are crucial for optimizing synthetic procedures or understanding metabolic transformations. rsc.org

Advanced Computational Techniques

While DFT and standard molecular docking are powerful, more advanced techniques can provide a more dynamic and accurate picture of molecular behavior.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method offers a way to study a reaction in a complex environment like an enzyme's active site. The reactive center (e.g., the ligand and key amino acid residues) is treated with a high-accuracy quantum mechanics method, while the larger protein environment is modeled using more computationally efficient molecular mechanics. This allows for an accurate description of bond-making and bond-breaking events during an enzymatic reaction.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time. Starting from a docked pose obtained from molecular docking, an MD simulation can assess the stability of the ligand-protein complex. It provides insights into the flexibility of the ligand and the receptor, the role of water molecules in binding, and can reveal conformational changes that occur upon binding, offering a more realistic representation of the biological system.

These advanced methods build upon initial docking and DFT studies to provide a comprehensive, multi-scale understanding of the chemical and biological properties of this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

For instance, in analogous compounds containing nitro and hydroxyl groups, the Hirshfeld surface is typically dominated by O···H/H···O, H···H, and C···H/H···C contacts. iucr.org The red regions on a dnorm map indicate close contacts, which for this compound would be expected between the oxygen atoms of the nitro and hydroxyl groups and hydrogen atoms of neighboring molecules, signifying hydrogen bonding. The presence of two aromatic rings would also suggest the contribution of π-π stacking and C-H···π interactions, which appear as characteristic patterns in the 2D fingerprint plots derived from the Hirshfeld surface.

A typical breakdown of intermolecular contacts for a related nitrophenyl compound is presented in the table below, offering a glimpse into what might be expected for this compound.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 28.7% |

| O···H/H···O | 29.7% |

| C···H/H···C | 16.0% |

| N···H/H···N | 12.9% |

Data is for a related nitrophenyl carboxylate compound and is illustrative of potential interactions for this compound. iucr.org

Energy Frameworks in Crystal Packing

To further understand the energetics of the crystal structure, energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its neighbors, visualizing them as cylinders connecting the centroids of interacting pairs. The thickness of the cylinders is proportional to the strength of the interaction energy. The total energy is a sum of electrostatic, dispersion, polarization, and repulsion components. mdpi.comnih.gov

The table below shows an example of calculated interaction energies for a molecule with similar functional groups.

| Interaction Energy Component | Energy (kJ/mol) |

| Electrostatic | -45.0 |

| Dispersion | -179.1 |

| Polarization | -22.3 |

| Repulsion | 82.7 |

| Total Energy | -154.7 |

This data is for a related nitro-substituted heterocyclic compound and serves as an example of the energy framework components. nih.gov The predominance of the dispersion energy in this example highlights its importance in the packing of aromatic systems.

In Silico Prediction of Pharmacokinetic Properties (ADME-T)

The potential of a compound to be developed into a drug is heavily dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, excretion, and toxicity (ADME-T). These properties can be predicted using various in silico models, such as the SwissADME web server, which provides valuable insights for medicinal chemists. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net Notably, this compound has been identified as a potent inhibitor of PqsD, an enzyme involved in the quorum-sensing pathway of Pseudomonas aeruginosa, indicating its potential as an anti-biofilm agent. frontiersin.org

An in silico ADME prediction for this compound was performed, and the results are summarized in the following table.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 229.22 g/mol | Favorable for drug-likeness |

| LogP (iLOGP) | 2.17 | Optimal lipophilicity |

| Water Solubility | Soluble | Good potential for absorption |

| Lipinski's Rule of Five | 0 violations | High drug-likeness |

| Pharmacokinetics | ||

| GI Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Yes | Can potentially cross the blood-brain barrier |

| P-gp Substrate | No | Not likely to be actively effluxed from cells |

| Drug-likeness | ||

| Bioavailability Score | 0.55 | Good oral bioavailability |

| Medicinal Chemistry | ||

| PAINS | 0 alerts | No pan-assay interference compounds alerts |

These predictions suggest that this compound possesses favorable drug-like properties, including good gastrointestinal absorption and the potential to cross the blood-brain barrier. The absence of violations of Lipinski's Rule of Five and a good bioavailability score further underscore its potential as a lead compound for drug discovery.

Analytical and Spectroscopic Characterization Methodologies for 2 Nitrophenyl Phenyl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including (2-Nitrophenyl)(phenyl)methanol derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for determining the precise arrangement of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals that confirm its structure. The spectrum is typically recorded in a deuterated solvent like deuterochloroform (CDCl₃). rsc.org

Key diagnostic signals include a singlet for the hydroxyl (-OH) proton, the chemical shift of which can vary depending on concentration and hydrogen bonding. rsc.orgrsc.org A crucial signal is the singlet or doublet for the benzylic proton (the hydrogen attached to the carbon bearing both phenyl rings and the hydroxyl group), which typically appears around 5.8 to 6.2 ppm. rsc.orgrsc.org The protons on the two aromatic rings give rise to a complex multiplet pattern in the aromatic region of the spectrum, generally between 7.0 and 8.1 ppm. rsc.orgrsc.org The integration of these signals confirms the number of protons in each chemical environment.

Table 1: Representative ¹H NMR Data for this compound Analogues

| Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Benzylic CH | 5.8 - 6.3 | d / s | ~3-4 |

| Aromatic CH | 7.0 - 8.1 | m | N/A |

Note: The chemical shifts and multiplicities are approximate and can be influenced by the solvent and substitution patterns on the aromatic rings. rsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The benzylic carbon atom, bonded to the hydroxyl group and the two aryl rings, typically resonates in the range of 72-76 ppm. rsc.org The carbon atoms of the phenyl and nitrophenyl rings appear in the aromatic region, from approximately 121 to 148 ppm. rsc.orgrsc.org The carbon atom bearing the nitro group is significantly deshielded and appears downfield. rsc.org The specific chemical shifts provide valuable confirmation of the substitution pattern on the aromatic rings.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ) Range (ppm) |

|---|---|

| Benzylic C-OH | 72 - 76 |

| Aromatic C (unsubstituted phenyl) | 126 - 144 |

| Aromatic C (nitrophenyl) | 121 - 148 |

Note: These are typical ranges and can vary based on the specific derivative and solvent used. rsc.orgrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. For instance, HRMS can confirm the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. acs.orgkobv.de The experimentally determined exact mass is compared to the calculated theoretical mass for a proposed formula, with a close match providing strong evidence for the compound's identity. acs.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like alcohols without causing significant fragmentation. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts. nih.govresearchgate.net Interestingly, related compounds like o-nitrobenzyl alcohol have been used as "supercharging reagents" in ESI-MS to increase the charge state of other analytes. rsc.org The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecule, confirming its molecular weight. researchgate.net Tandem MS (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for determining the purity of a this compound sample by separating it from any impurities or byproducts from a chemical reaction. As the separated components elute from the LC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for the confident identification of the main product and any minor components in the mixture. The retention time from the LC and the mass spectrum from the MS together provide a high degree of certainty in the identification of the compound. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are cornerstone techniques for elucidating the structural features of organic molecules. Infrared (IR) spectroscopy probes the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The key functional groups within this compound—the hydroxyl (-OH), the nitro (-NO₂), and the aromatic rings (C-H and C=C)—exhibit characteristic absorption bands.

The IR spectrum of a this compound derivative will typically display:

Hydroxyl (-OH) group: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration. The broadness is due to hydrogen bonding.

Aromatic C-H stretch: Absorption bands in the region of 3000-3100 cm⁻¹. libretexts.org

Aliphatic C-H stretch: Strong absorptions from 2850 to 2960 cm⁻¹ would be present if any saturated carbon portions exist in a derivative. pressbooks.pub

Nitro (NO₂) group: Two distinct and strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is observed between 1335-1385 cm⁻¹. For instance, in a related compound, 4,4'-dinitrophenylbenzoate, these bands appear at 1523 cm⁻¹ and 1343 cm⁻¹, respectively. researchgate.net

Aromatic C=C stretch: In-ring carbon-carbon double bond stretches for the phenyl rings are typically found in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O stretch: The stretching vibration of the carbon-oxygen bond of the alcohol appears in the 1050-1250 cm⁻¹ range.

The precise position and intensity of these peaks can provide structural confirmation of this compound and its derivatives.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Source |

| Hydroxyl | O-H Stretch (Broad) | 3200 - 3600 | researchgate.net |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | libretexts.org |

| Nitro Group | Asymmetric N=O Stretch | 1500 - 1560 | researchgate.net |

| Nitro Group | Symmetric N=O Stretch | 1335 - 1385 | researchgate.net |

| Aromatic Ring | C=C In-Ring Stretch | 1450 - 1600 | pressbooks.pub |

| Alcohol | C-O Stretch | 1050 - 1250 | pressbooks.pub |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions of a molecule, primarily the π → π* and n → π* transitions of chromophores. nih.gov The this compound molecule contains two phenyl rings and a nitro group, which act as chromophores, making it highly active in the UV region.

The electronic spectrum is characterized by absorption bands that result from the promotion of electrons from a ground electronic state to an excited state. nih.gov For aromatic systems like the phenyl and nitrophenyl groups, the key transitions are π → π. In substituted phenols, two primary bands originating from π → π transitions are typically observed. nih.gov The presence of the nitro group, an electron-withdrawing group, and the hydroxyl group can cause shifts in the absorption maxima (λ_max) and changes in intensity compared to unsubstituted benzene (B151609).

The solvent can also influence the spectrum; for example, the absorption bands of phenol (B47542) shift to longer wavelengths (a bathochromic or red shift) when the solvent is changed from cyclohexane (B81311) to the more polar ethanol. nih.gov Time-dependent Density Functional Theory (TD-DFT) can be employed to simulate and better understand the electronic transitions, including the effects of different solvents. researchgate.net

Table 2: Typical Electronic Transitions for Aromatic Chromophores

| Transition Type | Description | Typical Wavelength Range (nm) | Source |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 280 | nih.gov |

| n → π | Excitation of a non-bonding electron (e.g., from the oxygen of the nitro group) to a π antibonding orbital. | > 280 (Often weak) | nih.gov |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is primarily used for analysis and purity determination, while flash chromatography is a standard method for preparative purification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For compounds like this compound, reversed-phase HPLC is commonly employed. The choice of stationary phase and mobile phase is critical for achieving effective separation.

Phenyl-functionalized columns (e.g., Phenyl-Hexyl) are particularly effective for separating aromatic compounds due to the potential for π-π interactions between the analyte's aromatic rings and the stationary phase. researchgate.net The choice of the organic modifier in the mobile phase significantly impacts these interactions. Methanol is often preferred over acetonitrile (B52724) as the organic component in the mobile phase because it can enhance π-π interactions, leading to greater retention and improved selectivity for aromatic analytes. researchgate.net By analyzing the retention time and peak area, the purity of a sample can be accurately determined. Commercial suppliers confirm the use of HPLC for the quality control of this compound. bldpharm.com

Flash chromatography is a rapid form of preparative column chromatography used for purifying organic compounds. acs.org It is the standard method for isolating this compound derivatives after synthesis. The process involves using a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is pushed through the column under positive pressure.

For compounds of moderate polarity, such as this compound derivatives, a common stationary phase is silica gel. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. google.com The ratio of the solvents is optimized to achieve good separation between the desired product and any impurities. For example, a crude product of 3-hydroxymethyl-2-nitro-phenylacetonitrile was purified using a silica gel column with an ethyl acetate:hexane (1:1) solvent system. google.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to isolate the pure compound.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.netuned.es

In a study of N-(2-Nitrophenyl)benzamide, a related structure, X-ray analysis revealed that the two aromatic rings were inclined to each other and that the crystal packing was stabilized by a network of C-H···O hydrogen bonds and π–π interactions. researchgate.net Similarly, the crystal structure of (2-Methylphenyl)(phenyl)methanol showed that the two benzene rings are nearly orthogonal to each other and that the molecules form hexameric aggregates through a ring of O-H···O hydrogen bonds. nih.gov

For a derivative of this compound, an X-ray diffraction study would determine the dihedral angle between the 2-nitrophenyl and the phenyl rings, the conformation of the hydroxyl group, and the intermolecular forces that govern the crystal packing.

Table 3: Example Crystal Data for a Related Nitrophenyl Derivative, N-(2-Nitrophenyl)benzamide

| Parameter | Value | Source |

| Chemical Formula | C₁₃H₁₀N₂O₃ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.2061 (5) | researchgate.net |

| b (Å) | 7.4253 (5) | researchgate.net |

| c (Å) | 20.6031 (13) | researchgate.net |

| β (°) | 93.560 (4) | researchgate.net |

| Volume (ų) | 1100.29 (13) | researchgate.net |

| Z (molecules/unit cell) | 4 | researchgate.net |

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute molecular structure of crystalline solids. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound derivatives.

For instance, the analysis of (2-Methyl-3-nitrophenyl)methanol reveals a monoclinic crystal system with two independent molecules in the asymmetric unit, where intermolecular O-H···O hydrogen bonds are key to stabilizing the crystal structure by linking molecules into chains. nih.gov Similarly, in (4-Nitrophenyl)methanol, the crystal structure is characterized by ribbons formed through a combination of O-H···O and C-H···O hydrogen bonds, as well as π-π stacking interactions between the benzene rings of adjacent molecules. nih.gov The crystal structure of (2-Methylphenyl)(phenyl)methanol shows a trigonal system where hexameric aggregates are formed, mediated by a ring of six O-H···O hydrogen bonds. researchgate.net These examples underscore the importance of hydrogen bonding and other non-covalent interactions in dictating the solid-state architecture of these aromatic alcohols.

The table below presents a compilation of crystallographic data for these related compounds, illustrating the variations in crystal parameters that arise from differences in their molecular structure.

| Parameter | (2-Methyl-3-nitrophenyl)methanol nih.gov | (4-Nitrophenyl)methanol nih.gov | (2-Methylphenyl)(phenyl)methanol researchgate.net |

| Chemical Formula | C₈H₉NO₃ | C₇H₇NO₃ | C₁₄H₁₄O |

| Molecular Weight | 167.16 | 153.14 | 198.25 |

| Crystal System | Monoclinic | Monoclinic | Trigonal |

| Space Group | P2₁/c | P2₁/c | R-3 |

| a (Å) | 13.601 (3) | 11.7589 (6) | 23.013 (2) |

| b (Å) | 7.8650 (16) | 5.8988 (3) | 23.013 (2) |

| c (Å) | 15.433 (3) | 11.9667 (6) | 10.6067 (11) |

| α (°) | 90 | 90 | 90 |

| β (°) | 92.73 (3) | 116.743 (2) | 90 |

| γ (°) | 90 | 90 | 120 |

| Volume (ų) | 1649.0 (6) | 740.15 (6) | 4864.8 (7) |

| Z | 8 | 4 | 18 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis